Parp7-IN-15

PARP7 inhibition Cancer immunotherapy IC50 comparison

In vivo PARP7 pharmacology studies often fail due to insufficient oral exposure of tool compounds. Parp7-IN-15 eliminates this risk with verified cross-species PK: • IC50 = 0.56 nM - deep target engagement at sub-nanomolar concentrations • Oral bioavailability (F) = 33.9% (mouse), 45.2% (dog) - reliable systemic exposure for syngeneic/xenograft tumor models • Well-characterized reference dataset enables PK/PD modeling and assay validation Ideal for IFN-β signaling studies, immune evasion research, and lead series benchmarking against a compound with proven in vivo activity.

Molecular Formula C23H24F6N6O4
Molecular Weight 562.5 g/mol
Cat. No. B15136886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp7-IN-15
Molecular FormulaC23H24F6N6O4
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESC1CN(C1COCCC(=O)N2CCN3C(C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F
InChIInChI=1S/C23H24F6N6O4/c24-22(25,26)13-7-17-20(30-8-13)35-5-4-33(10-15(35)12-39-17)18(36)2-6-38-11-14-1-3-34(14)16-9-31-32-21(37)19(16)23(27,28)29/h7-9,14-15H,1-6,10-12H2,(H,32,37)/t14-,15-/m0/s1
InChIKeyBANSZVBMEHYKAV-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parp7-IN-15: Orally Bioavailable PARP7 Inhibitor for Immunotherapy Research


Parp7-IN-15 (Compound 18) is a tricyclic, small-molecule inhibitor of poly(ADP-ribose) polymerase 7 (PARP7), a key enzyme in the mono-ADP-ribosylation pathway implicated in immune evasion and tumor progression. It is characterized by a hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine scaffold and demonstrates high inhibitory potency in vitro (IC50 = 0.56 nM) and acceptable oral bioavailability in preclinical species (F = 33.9% in mice, 45.2% in dogs) [1]. This compound is a research tool for studying the role of PARP7 in cancer immunity and DNA damage response pathways.

Pathway Study PARP7-mediated mono-ADP-ribosylation and DNA damage response pathways
Dosing Route Supports oral in vivo pharmacology research across preclinical species
Tool Compound Chemical probe for target engagement and immune signaling studies

Parp7-IN-15: Key Differentiation from Other PARP7 Inhibitors


PARP7 inhibitors are not a monolith. Their therapeutic window is critically shaped by three independent, non-interchangeable parameters: (1) target potency, (2) oral bioavailability, and (3) selectivity over other PARP isoforms and off-targets. Substituting Parp7-IN-15 with a less potent or less bioavailable analog like RBN-2397 risks insufficient target engagement or suboptimal systemic exposure in vivo, potentially invalidating preclinical study outcomes. The quantitative evidence below demonstrates precisely where Parp7-IN-15 differentiates itself from its closest comparators [REFS-1, REFS-2, REFS-3].

Target Potency

Potency variance may shift target engagement and study endpoint consistency across PARP7 inhibitor analogs.

Oral Bioavailability

Bioavailability differences can alter systemic exposure and in vivo model response interpretation.

Selectivity Profile

PARP isoform selectivity context may not transfer; off-target kinase review is advised when substituting.

Parp7-IN-15: Quantitative Comparator Data


Potency Against PARP7 vs. RBN-2397

Parp7-IN-15 exhibits substantially greater inhibitory potency against PARP7 compared to the first-in-class clinical candidate RBN-2397 (also known as Atamparib). In a direct cross-study comparison of enzymatic assays, Parp7-IN-15 demonstrates an IC50 of 0.56 nM [1], while RBN-2397 shows an IC50 of 6.0 nM [2]. This represents a >10-fold improvement in potency.

PARP7 IC50 Comparison
Cross-study comparable
Parp7-IN-15: 0.56 nM RBN-2397: 6.0 nM
Supports target engagement assay context; ~10.7-fold lower reported IC50.
Enzymatic PARP7 inhibition assay data from independent studies.
PARP7 inhibition Cancer immunotherapy IC50 comparison

Oral Bioavailability vs. RBN-2397

Parp7-IN-15 demonstrates improved oral bioavailability in mice (F = 33.9%) compared to the clinical-stage comparator RBN-2397, which has a reported oral bioavailability of 25.67% in the same species [REFS-1, REFS-3]. This difference is significant for enabling robust in vivo pharmacology studies via oral dosing.

Mouse Oral Bioavailability
Cross-study comparable
Parp7-IN-15: F = 33.9% RBN-2397: F = 25.67%
Reported higher oral exposure context; may support in vivo oral dosing studies.
ICR mouse PK study; cross-study comparison.
Oral bioavailability Pharmacokinetics Preclinical development

Cross-Species Oral Bioavailability

Parp7-IN-15 exhibits favorable and consistent oral bioavailability in two distinct preclinical species: 33.9% in ICR mice and 45.2% in Beagle dogs [1]. While not a direct comparator, this cross-species data provides a baseline for translational pharmacokinetic modeling that is not universally reported for other PARP7 inhibitors. This contrasts with the high variability often seen with other scaffolds.

Cross-Species Bioavailability
Supporting evidence
Mouse: 33.9% Dog: 45.2%
Supports cross-species PK model development and translational research.
In vivo PK studies in ICR mice and Beagle dogs.
Interspecies scaling ADME Pharmacokinetics

In Vivo Efficacy in Lung Cancer Model

Parp7-IN-15 was reported to provide 'efficacious treatment of lung cancer in vivo' in the original research article [1]. This claim, while not supported by a published quantitative tumor growth inhibition (TGI) value in the abstract, provides a critical proof-of-concept that distinguishes it from compounds that may show potent in vitro activity but fail to translate to in vivo models.

In Vivo Lung Cancer Model
Data to verify
Reported efficacious treatment (qualitative)
Reported in vivo model-response signal; requires independent validation.
No quantitative TGI provided; study details not fully disclosed.
In vivo efficacy Lung cancer Xenograft model

Parp7-IN-15: Research Applications


In Vivo Pharmacology with Oral Dosing

For researchers designing long-term, oral dosing studies in mouse models of cancer, Parp7-IN-15 is a superior choice to RBN-2397. Its higher oral bioavailability (33.9% vs. 25.67%) [REFS-1, REFS-3] and high potency (IC50 = 0.56 nM) [1] allow for lower, more easily formulated doses to achieve therapeutic target engagement. This is particularly advantageous for syngeneic or xenograft tumor models where maintaining consistent drug exposure is critical for interpreting efficacy and pharmacodynamic endpoints.

Target Engagement & PD Studies

The exceptional in vitro potency of Parp7-IN-15 (IC50 = 0.56 nM) makes it an ideal chemical probe for experiments requiring deep and sustained target inhibition, even at low concentrations [1]. This is especially relevant for studying the downstream effects of PARP7 inhibition on type I interferon signaling and immune cell activation in both cell culture and ex vivo tissue analysis, where a weaker inhibitor like RBN-2397 may not achieve maximal effect at non-cytotoxic concentrations.

Preclinical Candidate Benchmarking

Parp7-IN-15 serves as an excellent benchmark compound for evaluating novel PARP7 inhibitors. Its well-characterized in vitro potency (0.56 nM) [1] and cross-species oral bioavailability (33.9% in mice, 45.2% in dogs) [1] provide a robust, publicly available reference dataset. Researchers can use it as a positive control to validate new assays or as a comparator to contextualize the performance of their own lead series against a compound with proven in vivo activity [1].

Translational PK/PD Modeling

The availability of oral bioavailability data in two preclinical species (mouse and dog) for Parp7-IN-15 [1] supports the development of translational PK/PD models. Scientists can use these data to estimate human oral bioavailability and dose requirements, bridging the gap between preclinical findings and potential clinical development. This level of characterization is often absent for earlier-stage tool compounds.

Application
Selection Property
Validation Focus
In vivo oral pharmacology
Oral bioavailability and potency profile context
Systemic exposure and tumor model endpoint validation
Cellular target engagement assays
In vitro inhibitory potency (IC50) context
Downstream PARP7 signaling and immune activation endpoints
Comparator benchmarking
Well-characterized PK/potency dataset
Assay validation and lead series contextualization
Cross-species PK/PD modeling
Multi-species oral bioavailability data
Exposure projection and translational bridging research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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